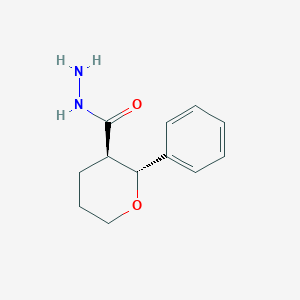

(2R,3R)-2-phenyloxane-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3R)-2-phenyloxane-3-carbohydrazide” is a chemical compound with the molecular formula C12H16N2O2 . It is offered by several chemical suppliers for research needs .

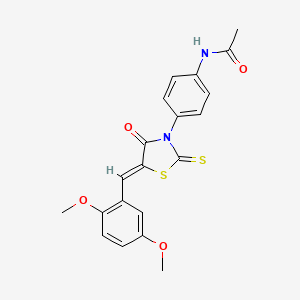

Molecular Structure Analysis

The molecular structure of “(2R,3R)-2-phenyloxane-3-carbohydrazide” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Scientific Research Applications

Synthesis and Structural Analysis

- Carbohydrazides and their derivatives are utilized in the synthesis of complex molecular structures, offering insights into their potential applications in materials science and pharmaceuticals. For example, Kaynak et al. (2005) explored the synthesis and quantum mechanical calculations of N′-alkylidene/cycloalkylidene derivatives of carbohydrazides, demonstrating their structural diversity and potential for further chemical modifications Kaynak et al., 2005.

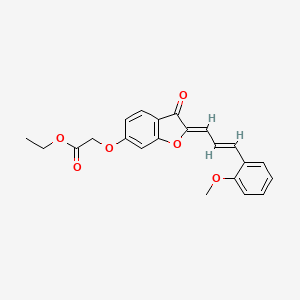

Antimicrobial Applications

- Carbohydrazide derivatives have been evaluated for their antimicrobial properties. Abdel‐Aziz, Mekawey, and Dawood (2009) synthesized novel benzofuran derivatives from carbohydrazides, showing significant antimicrobial activity, which highlights their potential as antimicrobial agents Abdel‐Aziz et al., 2009.

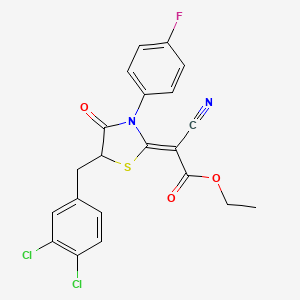

Potential in Neurodegenerative Disease Treatment

- Research into Schiff bases derived from carbohydrazides indicates potential applications in neurodegenerative diseases. Avram et al. (2021) conducted a bioinformatics and pathology study on Schiff bases for Alzheimer’s disease, suggesting these compounds could serve as neuropsychiatric drugs, demonstrating the versatility of carbohydrazide derivatives in drug discovery Avram et al., 2021.

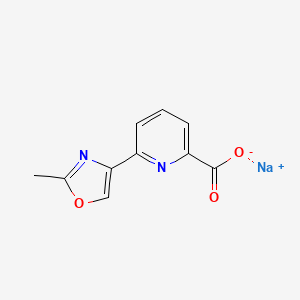

Applications in Heterocyclic Compound Synthesis

- Carbohydrazides are key intermediates in the synthesis of heterocyclic compounds with potential biological activities. Baashen, Abdel-Wahab, and El‐Hiti (2017) utilized carbohydrazide derivatives for creating novel pyrazole-based heterocycles, underlining their importance in developing pharmacologically active compounds Baashen et al., 2017.

properties

IUPAC Name |

(2R,3R)-2-phenyloxane-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-14-12(15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,13H2,(H,14,15)/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXAIVDFJLSIQV-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C2=CC=CC=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-phenyloxane-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)